N-Methyl-5-tetrazolethiol-d3

Description

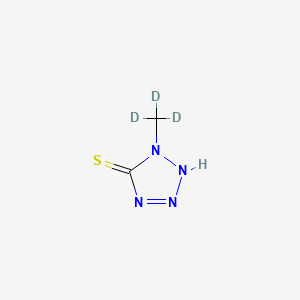

N-Methyl-5-tetrazolethiol-d3 (CAS: 345909-96-8, 53079-77-9) is a deuterated derivative of 5-mercapto-1-methyltetrazole (MMT), a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a thiol (-SH) moiety. Its molecular formula is C₂HD₃N₄S, with a molecular weight of 119.16 g/mol, reflecting the replacement of three hydrogen atoms in the methyl group with deuterium isotopes . This compound is primarily utilized as a stable isotope-labeled reference standard in pharmaceutical analysis, particularly for quantifying impurities in antibiotics like Cefoperazone, a third-generation cephalosporin . The deuterated form enables precise detection in mass spectrometry due to its distinct mass signature while retaining chemical behavior analogous to its non-deuterated counterpart.

Properties

IUPAC Name |

1-(trideuteriomethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZHMUQBFJTNH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676235 | |

| Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-96-8 | |

| Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-tetrazolethiol-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary depending on the desired level of deuterium incorporation and the starting materials used.

Industrial Production Methods: Industrial production of N-Methyl-5-tetrazolethiol-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-5-tetrazolethiol-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development

N-Methyl-5-tetrazolethiol-d3 is a significant component in the development of certain beta-lactam antibiotics. Research indicates that antibiotics containing this compound can lead to hypoprothrombinaemia, a condition characterized by low levels of prothrombin in the blood. This effect is attributed to the compound's ability to inhibit the gamma carboxylation of glutamic acid, a critical step in prothrombin synthesis. Studies show that the 50% inhibitory concentration for this reaction is approximately 1.1 mmol/l, highlighting the potential impacts of this compound on coagulation pathways .

Transport Characteristics

A study investigating the transcellular transport characteristics of beta-lactam antibiotics revealed that the presence of N-Methyl-5-tetrazolethiol does not significantly alter the transport behavior across kidney epithelial cells. However, it was noted that cefotiam, when modified with this thiol group, exhibited enhanced transport in one direction (basolateral-to-apical), suggesting a nuanced role for this compound in drug delivery systems .

Biochemical Applications

Inhibition Mechanisms

The compound has been studied for its role in inhibiting specific biochemical reactions. Its structural properties allow it to interact with various enzymes and proteins, potentially leading to novel therapeutic strategies. For instance, the inhibition of gamma carboxylation by N-Methyl-5-tetrazolethiol-d3 could be exploited to develop new anticoagulant therapies or to understand mechanisms behind antibiotic-induced coagulopathy.

Materials Science

Luminescent Complexes

Research into organometallic complexes has shown that N-Methyl-5-tetrazolethiol-d3 can serve as an ancillary ligand in luminescent materials. These complexes are being explored for applications in display technologies and sensors due to their favorable emission properties when coordinated with metal centers like platinum or iridium . The incorporation of this compound enhances the photophysical properties of these materials, making them suitable for advanced optical applications.

Data Tables and Case Studies

Case Studies

-

Antibiotic-Induced Hypoprothrombinaemia

- A case study examined patients treated with antibiotics containing N-Methyl-5-tetrazolethiol-d3, noting a correlation between treatment and decreased prothrombin levels. This study underscores the clinical implications of drug design involving this compound and highlights the need for monitoring coagulation parameters during treatment.

-

Transport Studies in Kidney Cells

- An observational study using LLC-PK1 cell lines assessed how modifications with N-Methyl-5-tetrazolethiol-d3 affected drug transport dynamics. Results indicated that while some antibiotics showed altered transport patterns, others remained unaffected, providing insights into structure-activity relationships for drug design.

Mechanism of Action

The mechanism of action of N-Methyl-5-tetrazolethiol-d3 involves its interaction with specific molecular targets and pathways. As a labeled impurity of cefoperazone, it may interact with bacterial enzymes and proteins involved in cell wall synthesis. The deuterium labeling allows for detailed studies of these interactions and the identification of key molecular targets.

Comparison with Similar Compounds

Table 1: Structural Analogs of N-Methyl-5-tetrazolethiol-d3

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent |

|---|---|---|---|---|

| 5-Mercapto-1-methyltetrazole | 13183-79-4 | C₂H₄N₄S | 116.145 | Methyl |

| 1-Ethyl-5-mercaptotetrazole | 15217-53-5 | C₃H₆N₄S | 130.17 | Ethyl |

| 1-(p-Tolyl)-1H-tetrazole-5-thiol | Not provided | C₈H₇N₄S | 191.23 | p-Tolyl |

| N-Methyl-5-tetrazolethiol-d3 | 345909-96-8, 53079-77-9 | C₂HD₃N₄S | 119.16 | Methyl (deuterated) |

- Substituent Effects: Methyl vs. Aryl Substitution: The p-tolyl group introduces aromaticity and enhanced π-π stacking interactions, which may influence binding affinity in biological systems .

Pharmacological Relevance

- MMT (Non-deuterated): A known impurity in Cefoperazone, linked to antibiotic activity and toxicity profiles .

- Deuterated Analog : Used as an internal standard in mass spectrometry for accurate quantification during drug quality control, leveraging its isotopic distinction .

Isotopic Comparison: Deuterated vs. Non-deuterated Forms

Table 2: Isotopic Comparison of N-Methyl-5-tetrazolethiol and Its Deuterated Derivative

| Compound Name | Isotopic Form | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 5-Mercapto-1-methyltetrazole | Non-deuterated | 116.145 | Pharmaceutical impurity analysis |

| N-Methyl-5-tetrazolethiol-d3 | Deuterated | 119.16 | Isotopic labeling, metabolic studies |

- Deuterium Isotope Effect: The substitution of hydrogen with deuterium in the methyl group (C–D vs.

- Analytical Utility : The 3.015 g/mol mass difference allows unambiguous detection in LC-MS/MS, critical for trace impurity analysis in antibiotics like Cefoperazone .

Biological Activity

N-Methyl-5-tetrazolethiol-d3 is a deuterated derivative of N-methyl-5-tetrazolethiol, a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of N-Methyl-5-tetrazolethiol-d3

N-Methyl-5-tetrazolethiol-d3 is characterized by its unique tetrazole ring structure, which contributes to its reactivity and biological properties. The presence of the thiol group (-SH) enhances its potential as a bioactive molecule, particularly in interactions with various biological targets.

The biological activity of N-Methyl-5-tetrazolethiol-d3 is primarily attributed to its ability to inhibit certain enzymatic processes. Notably, studies have shown that compounds containing a tetrazole-thiol moiety can interfere with gamma carboxylation reactions essential for prothrombin synthesis. This inhibition can lead to conditions such as hypoprothrombinaemia, which has been linked to antibiotics that include this functional group .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-Methyl-5-tetrazolethiol-d3:

Case Studies

- Anticoagulant Effects : A study highlighted the anticoagulant properties associated with N-methyl-thio-tetrazole compounds, demonstrating that they could inhibit the gamma carboxylation necessary for prothrombin synthesis. The implications for anticoagulant therapy are significant, as these compounds could serve as potential therapeutic agents for managing coagulation disorders .

- Growth Hormone Secretagogues : Research into tetrazole-based compounds has revealed their ability to act as growth hormone secretagogues. Although specific data on N-Methyl-5-tetrazolethiol-d3 was limited, related compounds have shown promise in stimulating growth hormone release, indicating potential applications in endocrinology .

- Cytotoxicity Screening : In a broader screening of compounds for cytotoxicity against various cancer cell lines, N-Methyl-5-tetrazolethiol-d3 was part of a library that included several tetrazole derivatives. Some derivatives exhibited significant cytotoxic effects, suggesting that modifications to the tetrazole structure could enhance or diminish biological activity depending on the context .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-5-tetrazolethiol-d3, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of tetrazole derivatives typically involves cycloaddition reactions or functionalization of pre-existing tetrazole cores. For example, alkylation of tetrazole-thiol precursors (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with methylating agents like CH₃I in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) is effective . Catalyst selection is critical: InCl₃ has been shown to improve yields in analogous triazole-thiol alkylation reactions by facilitating nucleophilic substitution . Key parameters include temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 thiol-to-alkylating agent). Deuterated variants may require deuterated solvents (e.g., DMF-d7) and isotopically labeled reagents to ensure >98% deuteration.

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| InCl₃ | DMF | 82–89 | |

| K₂CO₃ | DMF | 68–75 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing N-Methyl-5-tetrazolethiol-d3?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm deuteration at the methyl group (e.g., absence of ¹H signal at ~2.5 ppm for CH₃). ¹H-¹⁵N HMBC can resolve tetrazole ring protonation states .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or MALDI-TOF validates molecular ion peaks (e.g., [M+H]⁺) and isotopic purity (d3 labeling).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%), using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for analogous triazole-thiols .

Q. How should N-Methyl-5-tetrazolethiol-d3 be stored to ensure long-term stability?

- Methodological Answer : Stability is influenced by temperature and moisture. Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the thiol group. Lyophilization enhances stability for long-term storage (>2 years). Avoid repeated freeze-thaw cycles, as decomposition (e.g., disulfide formation) occurs at >5% over 6 months at –4°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of N-Methyl-5-tetrazolethiol-d3 in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-limiting steps (e.g., C–S bond cleavage).

- DFT Calculations : Molecular modeling (e.g., Gaussian 16) predicts transition states and activation energies. For example, Beyzaei et al. (2020) used B3LYP/6-31G(d) to analyze tetrazole-thiol nucleophilicity .

- In Situ Monitoring : ReactIR or NMR tracks intermediates (e.g., thiolate anions) in real-time .

Q. What computational strategies are effective for predicting the biological activity of N-Methyl-5-tetrazolethiol-d3 derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., antimicrobial enzymes). Oderinlo et al. (2023) achieved R² > 0.85 for docking hydrazone-tetrazole hybrids against Mycobacterium tuberculosis .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. Partial least squares (PLS) regression optimizes predictive accuracy .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or stability results?

- Methodological Answer :

- Control Experiments : Replicate studies with purified batches to rule out impurities. For example, bioactivity discrepancies in tetrazole-thiols were traced to residual DMF in prior work .

- Multivariate Analysis : PCA or cluster analysis identifies outliers in datasets. Christea et al. (2015) resolved stability contradictions in high-nitrogen compounds by analyzing decomposition pathways via TGA-MS .

- Collaborative Validation : Cross-lab reproducibility studies, as recommended in qualitative research frameworks, mitigate instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.